molecular formula C12H15FN2S B5861736 N-(3-fluorophenyl)-1-piperidinecarbothioamide

N-(3-fluorophenyl)-1-piperidinecarbothioamide

Cat. No. B5861736
M. Wt: 238.33 g/mol
InChI Key: MGYWRHOEYMOXBT-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-1-piperidinecarbothioamide, also known as NFC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidinecarbothioamide derivatives and has been synthesized through various methods.

Mechanism of Action

The exact mechanism of action of N-(3-fluorophenyl)-1-piperidinecarbothioamide is not fully understood, but it is believed to act on various targets in the central nervous system. N-(3-fluorophenyl)-1-piperidinecarbothioamide has been shown to bind to the sigma-1 receptor, which is involved in the modulation of various neurotransmitter systems. It has also been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-1-piperidinecarbothioamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the release of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of various inflammatory diseases. N-(3-fluorophenyl)-1-piperidinecarbothioamide has also been shown to reduce the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are involved in the regulation of pain and inflammation.

Advantages and Limitations for Lab Experiments

N-(3-fluorophenyl)-1-piperidinecarbothioamide has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays. However, the compound is relatively expensive and may not be readily available in some labs. Additionally, the exact mechanism of action of N-(3-fluorophenyl)-1-piperidinecarbothioamide is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(3-fluorophenyl)-1-piperidinecarbothioamide. One area of interest is the potential use of N-(3-fluorophenyl)-1-piperidinecarbothioamide in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and neuropathic pain. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3-fluorophenyl)-1-piperidinecarbothioamide and to identify its molecular targets. Finally, the synthesis of N-(3-fluorophenyl)-1-piperidinecarbothioamide derivatives with improved pharmacological properties may lead to the development of more effective therapies.

Synthesis Methods

N-(3-fluorophenyl)-1-piperidinecarbothioamide can be synthesized through various methods, including the reaction of 3-fluoroaniline with thionyl chloride to form 3-fluorobenzoyl chloride, followed by the reaction of 3-fluorobenzoyl chloride with piperidinecarbothioamide in the presence of a base. Another method involves the reaction of 3-fluorobenzaldehyde with piperidinecarbothioamide in the presence of a reducing agent. These methods have been optimized to produce high yields of N-(3-fluorophenyl)-1-piperidinecarbothioamide with high purity.

Scientific Research Applications

N-(3-fluorophenyl)-1-piperidinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. N-(3-fluorophenyl)-1-piperidinecarbothioamide has also been studied for its potential use in the treatment of neuropathic pain, depression, and anxiety disorders. The compound has been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, pain, and anxiety.

properties

IUPAC Name

N-(3-fluorophenyl)piperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2S/c13-10-5-4-6-11(9-10)14-12(16)15-7-2-1-3-8-15/h4-6,9H,1-3,7-8H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYWRHOEYMOXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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